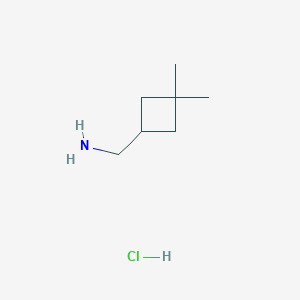
4-(Oxetan-3-yl)piperidine oxalate
Overview
Description
4-(Oxetan-3-yl)piperidine oxalate, also known as 4-OPO, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a white crystalline powder with a melting point of 155-157 °C and a boiling point of 253-255 °C. 4-OPO is a versatile compound, with applications in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Scientific Research Applications
Synthesis of Novel Organic Compounds
“4-(Oxetan-3-yl)piperidine oxalate” is utilized in the synthesis of novel organic compounds. Its oxetane ring, a four-membered cyclic ether, is known for its strain energy and unique reactivity, making it a valuable building block in organic synthesis . Researchers leverage this reactivity to create complex molecules for pharmaceuticals and materials science.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the oxetane ring is incorporated into drug molecules to improve their metabolic stability and pharmacokinetic profiles . The presence of “4-(Oxetan-3-yl)piperidine oxalate” in a compound can influence its interaction with biological targets, potentially leading to drugs with better efficacy and reduced side effects.
Development of Chiral Agents
The chiral nature of “4-(Oxetan-3-yl)piperidine oxalate” allows for its use in the development of chiral agents. These agents are crucial for asymmetric synthesis, which is vital for producing enantiomerically pure substances in the pharmaceutical industry .
Chemical Research and Analysis
This compound serves as a reference standard in chemical analysis. Due to its well-defined structure, it is used to calibrate instruments and validate analytical methods in research laboratories, ensuring accuracy and consistency in experimental results .
Industrial Applications
In the industrial sector, “4-(Oxetan-3-yl)piperidine oxalate” finds applications in the development of advanced materials. Its incorporation into polymers and resins can impart desirable properties like increased durability and chemical resistance .
Environmental Impact Studies
The compound’s stability and reactivity also make it a subject of environmental impact studies. Researchers examine how it interacts with environmental factors, its persistence in ecosystems, and its potential effects on flora and fauna .
Future Directions
properties
IUPAC Name |
oxalic acid;4-(oxetan-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWOBIZSCCITQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-yl)piperidine oxalate | |
CAS RN |
1523606-46-3 | |
| Record name | Piperidine, 4-(3-oxetanyl)-, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)

![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)
![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)
![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)

![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
![2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1403659.png)

![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)
